Cas no 2109569-66-4 (1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/2109569-66-4x500.png)
1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2109569-66-4
- EN300-26605789
- 1-[4-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)piperidin-1-yl]prop-2-en-1-one
- Z2285377436
- 1-[4-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)piperidin-1-yl]prop-2-en-1-one
- 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one
-
- Inchi: 1S/C14H20N4O/c1-2-14(19)17-9-7-11(8-10-17)18-13-6-4-3-5-12(13)15-16-18/h2,11H,1,3-10H2
- InChI Key: QSPSXBGBZPGHMK-UHFFFAOYSA-N
- SMILES: C(N1CCC(N2C3CCCCC=3N=N2)CC1)(=O)C=C
Computed Properties
- Exact Mass: 260.16371127g/mol
- Monoisotopic Mass: 260.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51Ų
1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605789-0.05g |
1-[4-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
2109569-66-4 | 90% | 0.05g |
$246.0 | 2023-07-09 |
1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one Related Literature
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
5. Book reviews
Additional information on 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one
Introduction to 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one (CAS No. 2109569-66-4)
1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one, with the CAS number 2109569-66-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one includes a tetrahydrobenzotriazole moiety and a piperidine ring, both of which are known for their bioactive properties. The presence of these functional groups suggests that the compound may exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Recent studies have focused on the synthesis and characterization of 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one. One notable approach involves the use of palladium-catalyzed coupling reactions to efficiently construct the desired molecular framework. This method has been shown to yield high purity products with excellent yields, making it a preferred synthetic route in both academic and industrial settings.
In terms of biological activity, preliminary in vitro assays have demonstrated that 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been reported to effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). This finding suggests that the compound may have therapeutic potential in treating conditions such as arthritis and other inflammatory disorders.
Furthermore, research into the anti-cancer properties of 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one has shown promising results. In vitro studies using various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. These effects are attributed to its ability to disrupt key signaling pathways involved in cell survival and growth. Additionally, preliminary in vivo studies in animal models have confirmed these findings, suggesting that the compound may be a viable candidate for further development as an anti-cancer agent.
The neuroprotective properties of 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one have also been investigated. In particular, it has been shown to exhibit neuroprotective effects against oxidative stress and neurotoxicity. These findings are significant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect neuronal cells from damage may make it a valuable tool in the development of new therapies for these conditions.
In addition to its potential therapeutic applications, 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one has also been studied for its use as a chemical probe in biological research. Its unique structure and bioactive properties make it an ideal candidate for investigating various biological processes at the molecular level. For example, it has been used to study protein-protein interactions and enzyme inhibition mechanisms in cellular systems.
The safety profile of 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one is another important aspect of its evaluation. Preliminary toxicological studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in vitro or in vivo. However, further research is needed to fully assess its safety and efficacy in human subjects.
In conclusion, 1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one (CAS No. 2109569-66-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and bioactive properties make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
2109569-66-4 (1-[4-(4,5,6,7-Tetrahydro-1H-benzotriazol-1-yl)-1-piperidinyl]-2-propen-1-one) Related Products
- 2034475-84-6(N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide)
- 2639392-15-5(rac-ethyl 3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoate)
- 445392-02-9(1,1,14,14-tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetrad Ecane-4,11-diol)
- 2681256-43-7(2-Methyl-5-(2,2,2-trifluoroacetamido)pent-2-enoic acid)
- 473416-81-8(4-Fluoro-1H-indazole-5-carbonitrile)
- 1227270-89-4(3,6-Dimethyl-7-chloroindole-2-ethyl Carboxylate)
- 2845127-12-8(1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride)
- 873940-57-9(6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide)
- 1448050-68-7(3-(benzyloxy)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-5-carboxamide)
- 18119-24-9(8-Chloroquinolin-6-OL)




